molecular formula C13H19ClN2O2S B2890124 1-[(4-Chlorophenyl)methyl]-3-(2-hydroxy-4-methylsulfanylbutyl)urea CAS No. 2309571-61-5

1-[(4-Chlorophenyl)methyl]-3-(2-hydroxy-4-methylsulfanylbutyl)urea

Cat. No. B2890124
CAS RN: 2309571-61-5
M. Wt: 302.82
InChI Key: MSJPZIYEVQTQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)methyl]-3-(2-hydroxy-4-methylsulfanylbutyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, CMX-2043. It is a urea derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of CMX-2043 is not fully understood, but it is thought to involve the inhibition of mitochondrial permeability transition pore (mPTP) opening. This can lead to a reduction in mitochondrial dysfunction and cell death, which may explain its cardioprotective and anti-cancer effects.
Biochemical and Physiological Effects:
CMX-2043 has been found to have a range of biochemical and physiological effects. These include the inhibition of oxidative stress, the reduction of inflammation, and the modulation of cell signaling pathways. These effects make CMX-2043 a promising candidate for further research in a range of areas.

Advantages and Limitations for Lab Experiments

One advantage of using CMX-2043 in lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducibility. However, one limitation is that it is a relatively new compound, and its full range of effects and potential side effects are not yet fully understood.

Future Directions

There are several future directions for research on CMX-2043. One area of interest is its potential as a treatment for heart disease, including myocardial infarction and heart failure. Another area of research is its potential as a cancer treatment, including its use in combination with other chemotherapy drugs. Further research is also needed to fully understand the mechanism of action of CMX-2043 and its potential side effects.

Synthesis Methods

The synthesis of CMX-2043 involves several steps, including the reaction of 4-chlorobenzylamine with 2-hydroxy-4-methylthiobutyl isocyanate to form the intermediate 1-(4-chlorobenzyl)-3-(2-hydroxy-4-methylthiobutyl)urea. This intermediate is then treated with methylsulfonyl chloride to yield CMX-2043.

Scientific Research Applications

CMX-2043 has been studied for its potential applications in several areas of scientific research. One area of interest is its potential as a cardioprotective agent. Studies have shown that CMX-2043 can protect cardiac cells from damage caused by ischemia-reperfusion injury, making it a potential treatment for heart disease.
Another area of research is the potential use of CMX-2043 in cancer treatment. Studies have shown that CMX-2043 can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research in this area.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-4-methylsulfanylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-19-7-6-12(17)9-16-13(18)15-8-10-2-4-11(14)5-3-10/h2-5,12,17H,6-9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJPZIYEVQTQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)NCC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.